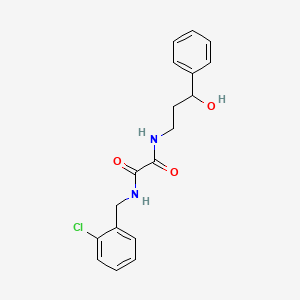

6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯

描述

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a chemical compound that is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate.

Synthesis Analysis

The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the trifluoromethylation of aryl iodides using an economical system consisting of methyl chlorodifluoroacetate (MCDFA), KF, and CuI . This suggests that similar methodologies could potentially be applied to the synthesis of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate, with adaptations to incorporate the 4-methoxybenzylamino group.

Molecular Structure Analysis

The molecular structure of compounds in the same family as Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate can be determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques would be essential in confirming the structure of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate once synthesized.

Chemical Reactions Analysis

The chemical behavior of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate would likely involve reactions typical of nicotinate esters and chlorinated aromatics. For instance, the presence of the methoxy group could influence the reactivity through electronic effects, potentially affecting nucleophilic substitution reactions . Understanding the reactivity of similar compounds can provide a basis for predicting the reactions that Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate might undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate are not provided in the papers, related compounds can offer insights. For example, the solubility, melting point, and stability of the compound could be inferred from the properties of similar nicotinate esters and chlorinated compounds . Additionally, the presence of the 4-methoxybenzylamino group could affect the compound's polarity and hydrogen bonding capability, influencing its solubility and interaction with biological targets.

科学研究应用

抗菌活性

6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯及其衍生物的潜在抗菌特性已得到探索。例如,相关席夫碱的锌配合物(包括类似的结构元素)已证明对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等致病菌株具有抗菌功效 (Chohan、Scozzafava 和 Supuran,2003 年).

代谢物合成和检测

已实现与 6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯相关的代谢物的合成,在检测人尿液等生物样品中的这些代谢物方面有应用 (Maurich、De Amici 和 De Micheli,1994 年).

晶体学和分子结构

已经对与 6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯密切相关的化合物的晶体结构和电子性质进行了研究。这些研究提供了对这些化合物的分子构象和极化电子结构的见解 (Cobo、Glidewell、Low 和 Orozco,2008 年).

酶抑制

已经合成并测试了衍生自 6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯的化合物抑制脂肪酶和 α-葡萄糖苷酶等酶的能力。这项研究有助于了解潜在的治疗应用 (Bekircan、Ülker 和 Menteşe,2015 年).

利尿特性

已经研究了类似于 6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯的化合物的衍生物的利尿特性,显示出利尿和抗利尿作用。这项研究对于开发新的利尿物质至关重要 (Kravchenko,2018 年).

抗菌和抗肿瘤活性

已经对 6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯衍生物的抗菌和抗肿瘤活性进行了研究。这些研究探索了这些化合物在治疗各种感染和癌症中的潜力 (Xia 等人,2011 年).

合成方法和应用

已经对 6-氯-2-((4-甲氧基苄基)氨基)烟酸甲酯和相关化合物的合成进行了研究,重点是开发安全且经济的方法。这对于大规模生产此类化合物至关重要,尤其是在制药背景下 (Mulder 等人,2013 年).

安全和危害

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental inhalation or ingestion, immediate medical attention is required . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

属性

IUPAC Name |

methyl 6-chloro-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)9-17-14-12(15(19)21-2)7-8-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDAMCLWORVRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)